7-Bromonaphthalen-2-amine
Overview
Description
7-Bromonaphthalen-2-amine, also known as 2-Naphthalenamine,7-bromo-(9CI), is a chemical compound with the molecular formula C10H8BrN . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where one hydrogen atom is replaced by an amino group and another by a bromine atom .
Synthesis Analysis
The synthesis of this compound could potentially involve the alkylation and acylation of amines . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, with an amino group (NH2) and a bromine atom (Br) attached to it . The molecular weight of this compound is 222.08 .Chemical Reactions Analysis
Amines, such as this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 364.4±15.0 °C and its density is predicted to be 1.563±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be around 3 .Scientific Research Applications
DNA-Binding Fluorophores
7-Bromonaphthalen-2-amine derivatives, such as 2-amino-6-bromonaphthalenes, have been utilized in the synthesis of DNA-binding fluorophores. These compounds, through a Bucherer reaction, play a role in the modification of tertiary aminonaphthalene cores, which are components of biocompatible chromophores like DANPY. Such chromophores are effective for staining a variety of cellular targets, making them useful in cellular imaging and DNA-based biophotonics applications (Kingsbury et al., 2019).
Phosphorescent Sensors
Derivatives of bromonaphthalene, including those with tertiary amine groups, show phosphorescence controlled by pH levels in aqueous solutions. Such properties make them applicable in the development of phosphorescent sensors, especially for proton monitoring. The use of cyclodextrins can enhance emissions in some cases, indicating their potential in analytical chemistry and environmental monitoring (Bissell & Silva, 1991).
Photo-Dissociation Studies
Research on the dissociation of bromonaphthalene molecular ions, such as 1-bromonaphthalene and 2-bromonaphthalene, has been conducted using time-resolved photo-dissociation and photoionization mass spectrometry. These studies are significant in the field of physical chemistry, particularly in understanding the heat of formation of naphthyl ions and the behavior of these ions under various conditions (Gotkis et al., 1993).
Amination Reactions
This compound is used in various amination reactions, which are crucial in organic synthesis. These reactions include palladium-catalyzed amination and copper-catalyzed amination under microwave or ambient conditions, facilitating the production of aminonaphthalenes and other related compounds. These methods are important for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Anderson et al., 2010), (Wang et al., 2003).
Safety and Hazards
While specific safety and hazard information for 7-Bromonaphthalen-2-amine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Properties
IUPAC Name |
7-bromonaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSLTJTBSFUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623718 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-30-4 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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